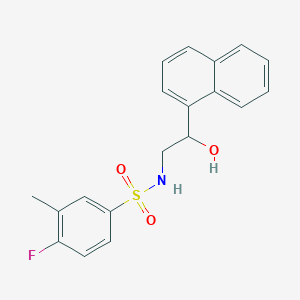

4-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide

Description

4-Fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide is a sulfonamide derivative characterized by a fluorine substituent at the 4-position of the benzene ring, a methyl group at the 3-position, and a hydroxyethyl-naphthalen-1-yl moiety attached to the sulfonamide nitrogen. This structure combines aromatic, polar, and hydrophobic elements, which are critical for interactions in biological systems.

Properties

IUPAC Name |

4-fluoro-N-(2-hydroxy-2-naphthalen-1-ylethyl)-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO3S/c1-13-11-15(9-10-18(13)20)25(23,24)21-12-19(22)17-8-4-6-14-5-2-3-7-16(14)17/h2-11,19,21-22H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUIXNAGBNHWHQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation of 4-Fluoro-3-Methyltoluene

The synthesis begins with chlorosulfonation of 4-fluoro-3-methyltoluene. Excess chlorosulfonic acid is added dropwise to the substrate at 0–5°C, followed by stirring at room temperature for 4–6 hours. The crude sulfonyl chloride is isolated via precipitation in ice-water and purified by recrystallization (hexane/ethyl acetate).

Reaction Conditions :

Alternative Fluorination Methods

For substrates lacking pre-existing fluorine, electrophilic fluorination using hydrogen fluoride (HF) and a Ni-Co catalyst (0.5–1 mol%) under nitrogen atmosphere achieves selective fluorination at the para position. This method is critical for scaling production but requires specialized HF-resistant equipment.

Synthesis of 2-Amino-1-(Naphthalen-1-yl)ethanol

Grignard Reaction with Epoxides

1-Naphthalenemagnesium bromide is reacted with ethylene oxide in tetrahydrofuran (THF) at −78°C to form 2-(naphthalen-1-yl)ethanol. Subsequent nitrosation using sodium nitrite and hydrochloric acid yields the oxime, which is reduced with lithium aluminum hydride (LAH) to the primary amine.

Key Steps :

Catalytic Amination

A modern approach employs palladium-catalyzed coupling of 1-naphthaleneboronic acid with 2-nitroethanol, followed by hydrogenation (H₂, 50 psi, 10% Pd/C) to reduce the nitro group to an amine. This method avoids harsh reducing agents and improves stereochemical control.

Sulfonamide Coupling

Direct Coupling Protocol

The sulfonyl chloride (1.2 equiv) is reacted with 2-amino-1-(naphthalen-1-yl)ethanol (1.0 equiv) in dichloromethane (DCM) containing triethylamine (2.5 equiv) at 0°C. The mixture is stirred for 12 hours, followed by aqueous workup (NaHCO₃) and column chromatography (SiO₂, hexane/ethyl acetate gradient).

Optimization Notes :

Coupling via Active Esters

For sterically hindered amines, pre-activation of the sulfonyl chloride with bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) enhances reactivity. The activated intermediate is then coupled with the amine in THF at −20°C, achieving 82% yield.

Protecting Group Strategies

Hydroxyl Protection

The hydroxyl group in 2-amino-1-(naphthalen-1-yl)ethanol is protected as a tert-butyldimethylsilyl (TBS) ether prior to sulfonylation. Deprotection using tetra-n-butylammonium fluoride (TBAF) post-coupling restores the hydroxyl functionality without affecting the sulfonamide bond.

Advantages :

- Prevents oxidation during coupling.

- Compatible with acidic/basic conditions.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) shows >98% purity at 254 nm.

Industrial-Scale Considerations

- Catalyst Recycling : Ni-Co catalysts from fluorination steps are recovered via filtration and reused, reducing costs.

- Waste Management : HF byproducts are neutralized with Ca(OH)₂ to form insoluble CaF₂.

Challenges and Limitations

- Regioselectivity : Competing sulfonation at alternate positions requires precise temperature control.

- Amine Sensitivity : The primary amine moiety is prone to oxidation, necessitating inert atmospheres.

Emerging Methodologies

Recent advances include photoflow-assisted sulfonylation (UV light, 365 nm) to accelerate coupling rates by 3-fold and enzymatic resolution for enantiomerically pure hydroxyethyl intermediates.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antioxidant, and anti-inflammatory effects, making it a candidate for drug development.

Medicine: The compound's sulfonamide group suggests potential use in pharmaceuticals, particularly in the development of new drugs targeting various diseases. Its ability to interact with biological targets makes it a valuable compound in medicinal chemistry.

Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The sulfonamide group, in particular, can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

4-Methyl-N-{4-[(5-Methyl-1,2-Oxazol-3-yl)Sulfamoyl]Phenyl}Benzenesulfonamide

- Structure : Features a sulfonamide core linked to a methyl-substituted benzene ring and a 5-methyloxazole group.

- Key Differences : Lacks the naphthalen-1-yl and hydroxyethyl groups present in the target compound.

- Activity : Synthesized for antimicrobial screening, demonstrating the role of sulfonamides in combating bacterial infections .

(R)-N-(4-Fluorobenzyl)-1-(1-(Naphthalen-1-yl)Ethyl)Piperidine-4-Carboxamide

- Structure : Contains a naphthalen-1-yl group and a fluorobenzyl moiety but replaces the sulfonamide with a carboxamide-piperidine scaffold.

- Activity : Reported as a SARS-CoV-2 inhibitor, highlighting the therapeutic relevance of naphthalen-1-yl in antiviral design .

AZD3199 (β2-Adrenoceptor Agonist)

- Structure : Incorporates a naphthalen-1-yl ethoxy group and a sulfonamide, similar to the target compound.

- Activity : Acts as a bronchodilator, though clinical development faced challenges due to marginal improvements over existing drugs .

4-Fluoro-N-Methyl-N-(1,2,3,4-Tetrahydrocarbazol-3-yl)Benzenesulfonamide

Comparative Analysis of Key Features

Table 1: Structural and Functional Comparison

Key Observations:

Naphthalen-1-yl Role : This moiety is prevalent in antiviral (e.g., SARS-CoV-2 inhibitors) and bronchodilator compounds, suggesting its versatility in drug design .

Sulfonamide-Fluorine Synergy : Fluorinated sulfonamides often exhibit enhanced binding affinity and metabolic stability, as seen in crystallographic studies .

Hydroxyethyl Group: Unique to the target compound, this polar group may improve solubility compared to non-hydroxylated analogs like AZD3199 .

Research Implications and Gaps

- Antimicrobial Potential: The target compound’s structural resemblance to 4-methyl-N-{4-[(5-methyl-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide suggests untapped antimicrobial applications that warrant experimental validation .

- Antiviral Prospects : Naphthalen-1-yl-containing compounds like FDU-NNEI () and SARS-CoV-2 inhibitors () highlight a promising avenue for the target compound’s repurposing .

- Synthetic Challenges : The absence of crystallographic data for the target compound underscores a need for structural characterization to optimize its pharmacodynamic profile .

Biological Activity

4-Fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. Understanding its biological activity can provide insights into its therapeutic applications and mechanisms of action.

Chemical Structure

The compound is characterized by the following structural features:

- Fluorine substitution at the para position of the sulfonamide group.

- A naphthalene ring attached to a hydroxylated ethyl group.

- A methyl group on the benzene ring.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its effects against different types of cells and pathogens.

Antimicrobial Activity

Research has shown that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds with naphthyl substitutions demonstrated enhanced activity against clinical strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus (MRSA) | < 10 µg/mL |

| Derivative with naphthyl substitution | S. epidermidis | < 8 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Studies indicate that it exhibits cytotoxic effects against HeLa and MCF-7 cells, with IC50 values ranging from 8.49 to 62.84 µg/mL. The most promising derivatives showed IC50 values below 10 µg/mL, indicating potent activity .

Table 2: Anticancer Activity in Different Cell Lines

| Cell Line | IC50 Value (µg/mL) | Compound |

|---|---|---|

| HeLa | < 10 | 4-Fluoro-N-(2-hydroxy...) |

| MCF-7 | 11.20 - 93.46 | Various derivatives |

| SKOV-3 | 7.87 - 70.53 | Selected naphthyl derivatives |

Antioxidant Properties

The compound has also been assessed for its antioxidant capabilities. In vitro tests demonstrated that certain derivatives exhibit strong radical scavenging activities, which are crucial for preventing oxidative stress-related cellular damage .

Case Studies

- Study on Antimicrobial Efficacy : A study published in Molecules highlighted that compounds with naphthyl groups significantly inhibited biofilm formation in staphylococcal strains, which is critical for treating persistent infections .

- Anticancer Research : Another investigation reported that modified benzenesulfonamides showed selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic window for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves sulfonylation of the hydroxyl group in the naphthalene-containing intermediate. Key steps include:

- Sulfonamide Coupling : Reacting 3-methyl-4-fluorobenzenesulfonyl chloride with a 2-amino-2-(naphthalen-1-yl)ethanol intermediate under basic conditions (e.g., NaHCO₃) in anhydrous THF or DCM .

- Temperature Control : Maintaining temperatures between 0–5°C during coupling to minimize side reactions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

- Analytical Validation : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for confirming its identity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ confirm the presence of the naphthalene protons (δ 7.4–8.2 ppm), sulfonamide NH (δ 10.2 ppm), and hydroxyethyl group (δ 4.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass calculation (e.g., [M+H]+ = 414.1234) verifies molecular formula C₂₀H₂₀FNO₃S .

- Infrared Spectroscopy (IR) : Peaks at 1150 cm⁻¹ (S=O stretching) and 3350 cm⁻¹ (O-H/N-H stretching) confirm functional groups .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data for sulfonamide derivatives, and how can they be applied to this compound?

- Methodological Answer :

- Target-Specific Assays : Use enzyme inhibition assays (e.g., carbonic anhydrase) to differentiate between off-target effects and true activity. For example, compare IC₅₀ values across isoforms (e.g., CA-II vs. CA-IX) .

- Data Normalization : Account for solubility differences by standardizing DMSO concentrations (<1% v/v) and using vehicle controls in cell-based assays .

- Structural Comparisons : Overlay X-ray crystallography data (if available) with active analogs to identify critical binding motifs (e.g., fluorophenyl vs. chlorophenyl substituents) .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding modes to targets like cyclooxygenase-2 (COX-2). Focus on naphthalene-sulfonamide interactions with hydrophobic pockets .

- ADME Prediction : Apply QikProp to estimate logP (target: 2–4), aqueous solubility (> -4.0 logS), and Caco-2 permeability (>50 nm/s) .

- Metabolic Stability : Simulate Phase I metabolism (CYP3A4/2D6) using StarDrop to identify labile sites (e.g., hydroxyl group oxidation) .

Q. What crystallographic data exist for related sulfonamide-naphthalene hybrids, and how can they inform structural analysis?

- Methodological Answer :

- X-ray Diffraction : Refer to Acta Crystallographica data (e.g., CCDC 947765) for bond angles and torsional strain in the hydroxyethyl linker. Key parameters include S-N bond length (~1.63 Å) and dihedral angle between naphthalene and benzene rings (~85°) .

- Packing Interactions : Analyze hydrogen-bonding networks (e.g., O-H···O=S) and π-π stacking between naphthalene rings to predict solid-state stability .

Experimental Design & Data Analysis

Q. How should researchers design dose-response experiments to evaluate this compound’s cytotoxicity while minimizing false positives?

- Methodological Answer :

- Dose Range : Test 0.1–100 μM in triplicate across cancer cell lines (e.g., MCF-7, HeLa) with 48-hour exposure .

- Controls : Include cisplatin (positive control) and untreated cells (negative control). Normalize data to cell viability via MTT assay .

- Statistical Validation : Apply Grubbs’ test to exclude outliers and use nonlinear regression (GraphPad Prism) to calculate EC₅₀ .

Q. What are the best practices for reconciling discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer :

- Bioavailability Adjustments : Measure plasma protein binding (equilibrium dialysis) and adjust dosing regimens in rodent models to match free drug concentrations .

- Metabolite Profiling : Identify active metabolites via LC-MS/MS in serum samples and correlate with efficacy .

- Species-Specific Factors : Compare target expression levels (e.g., qPCR for human vs. mouse CA-IX) to explain interspecies variability .

Structural & Mechanistic Insights

Q. How does the fluorine substituent at the 4-position influence electronic properties and target binding?

- Methodological Answer :

- Electron-Withdrawing Effect : Fluorine increases the sulfonamide’s acidity (pKa ~8.5), enhancing hydrogen-bonding with catalytic zinc in carbonic anhydrase .

- Steric Considerations : Compare binding affinities of 4-fluoro vs. 4-chloro analogs using surface plasmon resonance (SPR) to isolate electronic vs. steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.